N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone core substituted with an ethyl group at the 1-position and a 4-fluorophenylsulfonamide moiety at the 6-position. For instance, closely related compounds have been studied for interactions with plant hormone receptors (e.g., abscisic acid receptors) or pesticidal applications . The ethyl and fluorine substituents may influence its pharmacokinetic and pharmacodynamic properties compared to methyl or non-fluorinated analogs.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-2-21-17-9-8-16(11-14(17)5-10-18(21)22)20-25(23,24)12-13-3-6-15(19)7-4-13/h3-4,6-9,11,20H,2,5,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCNYOJILSUGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide is a synthetic compound characterized by a complex structure that includes a tetrahydroquinoline moiety and a methanesulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 336.40 g/mol. The structure features a tetrahydroquinoline ring fused with an ethyl and carbonyl group, along with a fluorophenyl and methanesulfonamide substituent.
Initial studies suggest that the compound may interact with various molecular targets in biological systems. The mechanism of action likely involves:
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with neurotransmitter systems which may affect pain perception and inflammation.
Antiviral Properties
Research indicates that compounds structurally related to this compound exhibit significant antiviral activity. For example:
- Influenza A and Coxsackievirus B3 : Preliminary studies have shown that related compounds can inhibit these viruses, suggesting potential applications in antiviral therapies.
Anti-inflammatory Effects
The compound's structural features suggest it may possess anti-inflammatory properties. Studies have indicated that it could modulate inflammatory cytokine production and inhibit pathways associated with chronic inflammation.
Anticancer Activity
The potential anticancer properties of this compound are under investigation. Some findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways.
Case Studies
| Study | Findings |
|---|---|
| Study on Influenza A Inhibition | Showed significant inhibition of viral replication at low micromolar concentrations. |
| Anti-inflammatory Pathway Analysis | Indicated reduction in pro-inflammatory cytokines in vitro. |
| Cancer Cell Apoptosis Induction | Demonstrated increased apoptosis in human cancer cell lines compared to controls. |
Scientific Research Applications
Chemical Properties and Structure
The compound features a tetrahydroquinoline moiety, which is often associated with a range of pharmacological activities. Its molecular formula is C18H20N2O3S, with a molecular weight of approximately 344.4 g/mol. The presence of the methanesulfonamide group enhances its solubility and bioavailability, making it an attractive candidate for drug development.
Anticancer Activity
Research has indicated that compounds similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide exhibit anticancer properties. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation. For example, studies have shown that modifications in the tetrahydroquinoline structure can lead to enhanced cytotoxicity against various cancer cell lines .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may act by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. These interactions can potentially lead to reduced production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Neuroprotective Properties
There is emerging evidence suggesting that this compound may possess neuroprotective effects. This could be attributed to its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis. Such properties are particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's .
Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated the anticancer activity of various tetrahydroquinoline derivatives, including the target compound. The results demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) with IC50 values comparable to established chemotherapeutic agents .
Study 2: Anti-inflammatory Mechanism
Another research article focused on the anti-inflammatory mechanism of similar sulfonamide derivatives. The study highlighted that these compounds effectively inhibited the NF-kB pathway, leading to decreased expression of inflammatory mediators in vitro .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its closest analogs identified in the evidence:
Key Observations:
Substituent Effects on Bioactivity: The ethyl group (vs. The 4-fluorophenyl group (vs. 4-methylphenyl) introduces electron-withdrawing properties, which could improve binding affinity to target proteins (e.g., receptors or enzymes) by modulating electronic interactions .
Receptor Binding: The methyl-substituted analog (R1 = methyl, R2 = 4-methylphenyl) forms a stable complex with the ABA receptor PYL2, suggesting that the tetrahydroquinolinone scaffold is critical for receptor engagement . The ethyl-fluorophenyl variant may exhibit altered binding kinetics due to steric and electronic differences.
Pesticidal Relevance :
- Tolylfluanid, a structurally distinct sulfonamide fungicide, shares a 4-methylphenyl group with the methyl-substituted analog. This implies that aryl substituents play a role in pesticidal activity, though fluorine’s role in the target compound remains speculative .
Hypothesized Pharmacological and Industrial Implications
- Drug Development: The fluorine atom in the target compound may improve metabolic stability and target selectivity compared to non-fluorinated analogs, a common strategy in medicinal chemistry.
- Agricultural Chemistry : If pesticidal activity is confirmed, the ethyl-fluorophenyl variant could offer advantages over methylphenyl derivatives in terms of environmental persistence or resistance profiles.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide, and what critical parameters influence yield?
- Methodology : Multi-step synthesis typically involves constructing the tetrahydroquinoline core via cyclization of substituted anilines, followed by sulfonamide coupling using 1-(4-fluorophenyl)methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key parameters include:
- Temperature : 0–5°C during sulfonamide coupling to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization steps.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating the final product .
Q. How can researchers structurally characterize this compound, and what analytical techniques are most reliable?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm the tetrahydroquinoline scaffold and sulfonamide connectivity. Key signals include the 2-oxo group (δ ~170 ppm in C) and aromatic protons (δ 6.8–7.6 ppm in H).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHFNOS).
- X-ray Crystallography : Resolves 3D conformation, critical for understanding biological interactions .
Q. What preliminary assays are recommended to evaluate its bioactivity?
- Methodology :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Solubility/Stability : High-performance liquid chromatography (HPLC) monitors degradation under physiological pH (6.8–7.4) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., varying IC values)?
- Methodology :
- Dose-Response Reprodubility : Validate assays using standardized protocols (e.g., NIH guidelines for cytotoxicity).
- Meta-Analysis : Compare structural analogs (e.g., substituent effects on the 4-fluorophenyl group) to identify trends.
- Computational Modeling : Molecular docking (AutoDock Vina) assesses binding affinity variations due to conformational flexibility in the tetrahydroquinoline core .
Q. What strategies optimize reaction conditions for scale-up synthesis without compromising purity?
- Methodology :
- DoE (Design of Experiments) : Use Taguchi methods to optimize parameters (e.g., solvent volume, catalyst loading).
- Flow Chemistry : Continuous-flow systems improve heat/mass transfer for cyclization steps.
- In-line Analytics : FTIR monitors reaction progress in real time to minimize byproducts .
Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?
- Methodology :
- DFT Calculations : Gaussian 09 computes frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Pharmacophore Mapping : Schrödinger Suite identifies critical interactions (e.g., hydrogen bonding with the sulfonamide group).
- SAR Studies : Modify substituents (e.g., ethyl vs. benzyl at the 1-position) to correlate structure with activity .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodology :
- Rodent Models : Assess bioavailability (oral vs. intravenous) and tissue distribution via LC-MS/MS.
- Metabolite Profiling : Identify phase I/II metabolites using liver microsomes.
- Toxicogenomics : RNA-seq identifies off-target gene expression changes in liver/kidney .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
